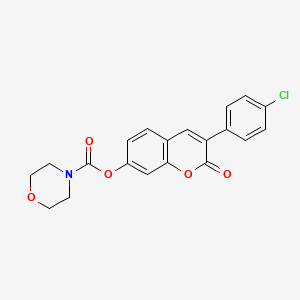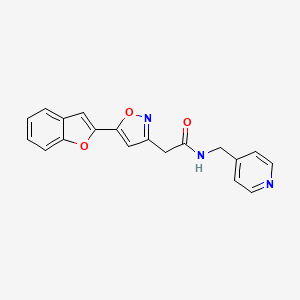
2-(2,4-dichlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acetamide is a chemical compound that belongs to the class of herbicides known as acetanilides. It is commonly known as acetochlor and is widely used in agriculture to control weeds in crops such as corn, soybeans, cotton, and peanuts. Acetochlor is a pre-emergent herbicide, which means it is applied to the soil before the crops are planted to prevent the growth of weeds.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Pagadala et al. (2012) described a practical approach to synthesize a series of compounds, including the one , through a Staudinger [2 + 2] cycloaddition reaction. These compounds were evaluated for their antibacterial and antifungal activities against eight microorganisms, showcasing their potential as antimicrobial agents (Pagadala et al., 2012).
Heterocyclic Derivatives and Structural Analysis
In another study, Banfield et al. (1987) focused on the heterocyclic derivatives of guanidine, leading to the formation and X-ray structure determination of compounds related to pyrimidine, showcasing the versatility of the compound in synthesizing heterocyclic structures (Banfield et al., 1987).
Antimicrobial Activity of Pyrimidinone Derivatives
Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones as antimicrobial agents, indicating the compound's utility in creating effective agents against microbial infections (Hossan et al., 2012).
Molecular Imprinting and Organic Fillers
Fahim and Abu-El Magd (2021) investigated the use of a related compound in the enhancement of molecular imprinted polymers as organic fillers on bagasse cellulose fibers, illustrating its application in materials science and biological evaluation (Fahim & Abu-El Magd, 2021).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2/c1-21(2)14-5-6-18-13(20-14)8-19-15(22)9-23-12-4-3-10(16)7-11(12)17/h3-7H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIXZASAQKNQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)
![N-(2-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2453736.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)


![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)
![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)
